Cas no 97011-16-0 (Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI))
97011-16-0 structure
Product Name:Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI)
CAS-Nr.:97011-16-0
MF:C7H10N2O2
MW:154.166501522064
CID:809609
PubChem ID:126154
Update Time:2025-04-19
Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI)
- cyclo(prolylglycyl)
- W7O69J5F2B
- CYCLIC GLYCINE-PROLINE
- Cyclo(pro-gly)
- Cyclo-prolylglycine
- (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE
- (S)-Hexahydropyrrolo(1,2-a)pyrazine-1,4-dione-4-17O
- HMS2270J17
- 97011-16-0
- MLS004714430
- SCHEMBL4247464
- GIO
- AMY5682
- Q27095302
- MLS001049064
- AC-31820
- DTXSID60914215
- (8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- NS00068278
- NA831
- (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- NA 831 [WHO-DD]
- NCGC00246192-01
- (8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Traneurocin
- CYCLO-(GLYCINE-L-PROLINE) INHIBITOR
- Cyclo(glycyl-L-prolyl)
- Na 831
- 1,4-dioxo
- DB04541
- (8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
- Cyclo-Gly-Pro >=98% (GC/HPLC)
- CYCLO(-GLY-PRO)
- Cyclo(Gly-L-Pro)
- CGP
- MFCD00055967
- NA-831
- SMR000386902
- AS-34882
- Pyrrolo(1,2-a)pyrazine-1,4-dione-4-17O, hexahydro-, (S)-
- (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
- OWOHLURDBZHNGG-YFKPBYRVSA-N
- AKOS006273250
- Cyclo-Gly-Pro
- (R,S)-Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
- Z1198149427
- Cyclo(gly-pro)
- cyclo-GP
- Cyclo(pro-O-gly)
- 3705-27-9
- CS-0053108
- CHEMBL360216
- 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
- SB11360
- Pyrrolo(1,2-a)pyrazine-1,4-dione-4-170, hexahydro-, (S)-
- EN300-7691430
- UNII-W7O69J5F2B
- 1w1p
- cyclo-Glycyl-L-Proline
-
- Inchi: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1
- InChI-Schlüssel: OWOHLURDBZHNGG-YFKPBYRVSA-N
- Lächelt: O=C1[C@@H]2CCCN2C(CN1)=O
Berechnete Eigenschaften
- Genaue Masse: 154.074228
- Monoisotopenmasse: 154.074228
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 215
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.4
- XLogP3: -0.6
Experimentelle Eigenschaften
- Dichte: 1.32
- Siedepunkt: 447.9°Cat760mmHg
- Flammpunkt: 224.7°C
Pyrrolo[1,2-a]pyrazine-1,4-dione-4-17O,hexahydro-, (S)- (9CI) Verwandte Literatur
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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